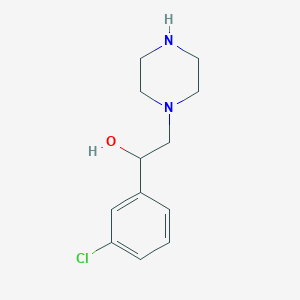
1-(3-Chlorophenyl)-2-piperazin-1-ylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-piperazine, also known as meta-chlorophenylpiperazine or mCPP, is a designer drug analog of aryl-substituted piperazines . It is a stimulant, serotonin antagonist, and reuptake inhibitor (SARU), and can be detected as a primary urinary metabolite of the antidepressant drug trazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP). The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of 1-(3-chlorophenyl)piperazine is C10H13ClN2 . The molecular weight is 196.7 g/mol .Scientific Research Applications
Synthesis and Anticancer Applications Research has explored the synthesis of piperazine derivatives for their anticancer and antituberculosis activities. For instance, a study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, demonstrating significant anticancer and antituberculosis properties against specific cell lines and bacterial strains, respectively (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014). This indicates the potential of chlorophenyl piperazine derivatives in developing therapeutic agents against cancer and tuberculosis.
Antifungal and Physicochemical Studies Compounds with a piperazine backbone have been investigated for their antifungal properties and solubility characteristics. A study on a novel potential antifungal compound from the 1,2,4-triazole class, featuring piperazine and chlorophenyl groups, highlighted its solubility in various solvents and its physicochemical properties, providing insights into its biological application potential (T. Volkova, I. Levshin, G. Perlovich, 2020).
Synthesis Methodologies Research into the synthesis of chlorophenyl piperazine derivatives, such as 1-(2,3-dichlorophenyl)piperazine, provides valuable methodologies for creating pharmaceutical intermediates, which could be applied to synthesize 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol for specific scientific applications (Z. Quan, 2006).
Electronic and Molecular Properties A study focusing on the structural, electronic, molecular, and biological properties of a similar compound, 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, utilized theoretical and experimental approaches to analyze its properties. Such investigations provide a foundation for understanding how 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol might interact with biological systems and its potential applications in drug development (Muzzaffar A Bhat et al., 2018).
Mechanism of Action
Target of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Indole derivatives, which are structurally similar to 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol, have been found to bind with high affinity to multiple receptors, playing a significant role in cell biology .
Mode of Action
It is known that piperazine derivatives interact with their targets to exert their effects . The interaction of 1-(3-Chlorophenyl)-2-piperazin-1-ylethanol with its targets would likely result in changes at the molecular level, influencing cellular processes.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to 1-(3-chlorophenyl)-2-piperazin-1-ylethanol, can affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that piperazine derivatives are metabolized in the liver .
Result of Action
It is known that piperazine derivatives can have a wide range of biological and pharmaceutical effects .
Safety and Hazards
According to the safety data sheet, 1-(3-Chlorophenyl)-piperazine hydrochloride is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-piperazin-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-3-1-2-10(8-11)12(16)9-15-6-4-14-5-7-15/h1-3,8,12,14,16H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPDEPWCYKMDIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)
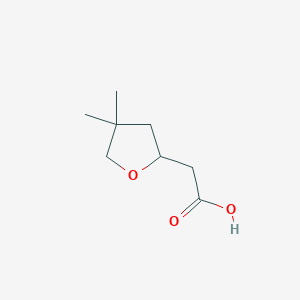
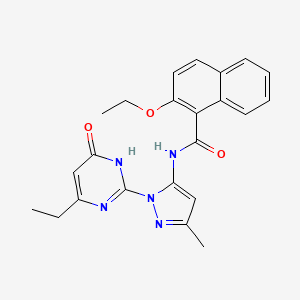

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)
![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)
![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)
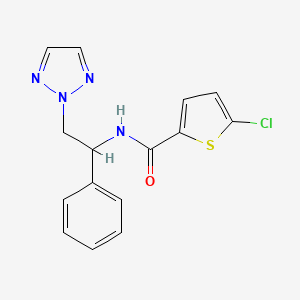
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)
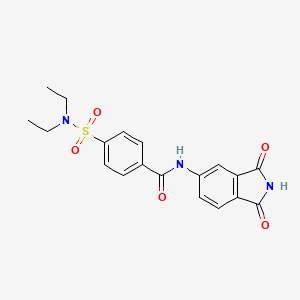
![5-cyclopropyl-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2981484.png)